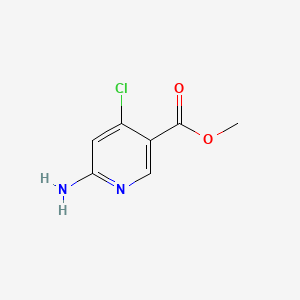

Methyl 6-amino-4-chloronicotinate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 6-amino-4-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKUVDYTGIDYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733799 | |

| Record name | Methyl 6-amino-4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260666-60-1 | |

| Record name | Methyl 6-amino-4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 6-amino-4-chloronicotinate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 6-amino-4-chloronicotinate

This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile chemical building block, understanding its core chemical properties, reactivity, and spectroscopic profile is essential for its effective utilization in the synthesis of novel bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational data and practical insights.

Core Chemical and Physical Properties

This compound is a solid organic compound at room temperature.[1] Its structure features a pyridine ring substituted with an amino group, a chlorine atom, and a methyl ester group. These functional groups dictate its solubility, reactivity, and spectroscopic characteristics. The presence of the amino group suggests moderate solubility in polar organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1260666-60-1 | [2][3][4] |

| Molecular Formula | C₇H₇ClN₂O₂ | [2][4] |

| Molecular Weight | 186.59 g/mol | [2][5] |

| Appearance | Solid | |

| Purity | Typically ≥95-98% | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Spectroscopic Profile for Structural Elucidation

The precise identification and characterization of this compound rely on a combination of modern spectroscopic techniques. The following sections detail the expected spectral data based on its molecular structure and established principles of spectroscopy.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6] The chemical shifts are influenced by the electronic environment of the nuclei, which is dictated by the presence of electronegative atoms and aromatic systems.[8][9]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons.

-

Aromatic Protons: Two signals are expected for the two protons on the pyridine ring. Their chemical shifts would likely appear in the downfield region (δ 6.0-8.5 ppm) characteristic of aromatic protons.

-

Amino (-NH₂) Protons: A broad singlet is anticipated for the two protons of the primary amine. The chemical shift can vary depending on the solvent and concentration.

-

Methyl Ester (-OCH₃) Protons: A sharp singlet corresponding to the three protons of the methyl group is expected, typically in the range of δ 3.5-4.0 ppm.[6]

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position, typically in the range of δ 160-175 ppm.

-

Aromatic Carbons: The five carbons of the pyridine ring will show signals in the aromatic region (δ 100-160 ppm). The carbons directly attached to the chlorine and nitrogen atoms will have their chemical shifts significantly influenced.

-

Methyl Carbon: The methyl carbon of the ester group will appear in the upfield region of the spectrum, typically around δ 50-60 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide insights into the structure through fragmentation patterns.[7] For this compound, the expected molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 186.6 g/mol ). The presence of chlorine would also result in a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

-

N-H Stretching: The amino group will exhibit characteristic stretches in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band corresponding to the ester carbonyl group is expected around 1700-1730 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: The C-O bond of the ester will show a signal in the 1000-1300 cm⁻¹ range.

-

C-Cl Stretching: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region, typically below 800 cm⁻¹.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is governed by its three key functional groups: the amino group, the chloro substituent, and the methyl ester. This trifunctional nature makes it a valuable intermediate in organic synthesis.

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

-

Chloro Group: The chlorine atom on the pyridine ring can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.[1]

-

Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid or can be a site for nucleophilic attack by strong nucleophiles.

This versatile reactivity profile makes this compound a key building block in the synthesis of complex heterocyclic compounds for pharmaceutical applications.[1][10] Chloro-containing molecules are prevalent in a significant number of FDA-approved drugs, highlighting the importance of intermediates like this in drug discovery.[11] The strategic placement of substituents can profoundly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.[12][13]

Caption: General workflow for spectroscopic analysis.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is derived from available safety data sheets.

Table 2: Hazard and Precautionary Information

| Category | Statements | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [14] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P501: Dispose of contents/container to an approved waste disposal plant. | [14][15] |

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [14][15]* First Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [15][16] * In case of skin contact: Wash off immediately with soap and plenty of water. [15][16] * If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. [15][16] * If swallowed: Clean mouth with water and get medical attention. [15]* Incompatible Materials: Strong oxidizing agents and strong acids. [14]* Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, chlorine, and hydrogen chloride gas. [14]

-

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of chemical and physical properties. Its multifunctional nature provides a versatile platform for the synthesis of a wide array of complex heterocyclic structures. A thorough understanding of its spectroscopic characteristics, reactivity, and safety protocols is paramount for its successful application in research and development, particularly in the ever-evolving field of drug discovery.

References

-

CP Lab Safety. This compound, 98% Purity, C7H7ClN2O2, 1 gram. [Link]

-

Chemsigma. This compound [ 1260666-60-1 ]. [Link]

-

Chemsigma. This compound [1260666-60-1] | Chemsigma. [Link]

-

PubChem. Methyl 4-chloronicotinate. [Link]

-

ChemBeast. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate. [Link]

-

PubChem. Methyl 4-amino-2-chloronicotinate. [Link]

-

Sancilio & Company. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [Link]

-

Georganics. Methyl 6-aminonicotinate – preparation and application. [Link]

-

PubChem. Methyl 6-methylnicotinate. [Link]

-

ResearchGate. N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. [Link]

-

PrepChem.com. Synthesis of methyl 6-methylnicotinate. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

PubMed. Innovative design and potential applications of covalent strategy in drug discovery. [Link]

-

eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Michigan State University Chemistry. NMR Spectroscopy. [Link]

Sources

- 1. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemsigma.com [chemsigma.com]

- 4. chemsigma.com [chemsigma.com]

- 5. Methyl 4-amino-2-chloronicotinate | C7H7ClN2O2 | CID 59553903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Methyl 6-amino-4-chloronicotinate: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 6-amino-4-chloronicotinate, a key heterocyclic building block for researchers, scientists, and drug development professionals. We will delve into its structure, physicochemical properties, synthesis, reactivity, and its burgeoning role in medicinal chemistry, particularly in the design of kinase inhibitors.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions makes it a privileged structure in drug design. This compound, a trifunctionalized pyridine derivative, offers a versatile platform for creating diverse molecular architectures. The strategic placement of an amino group, a chloro substituent, and a methyl ester on the pyridine ring provides multiple handles for chemical modification, making it an invaluable intermediate in the synthesis of complex bioactive molecules.[2]

Physicochemical and Structural Characteristics

| Property | Predicted/Inferred Value | Source/Basis |

| CAS Number | 1260666-60-1 | [3] |

| Molecular Formula | C₇H₇ClN₂O₂ | [3] |

| Molecular Weight | 186.59 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 140-160 °C | Inferred from related compounds like Methyl 6-aminonicotinate (154-156 °C)[4] |

| Boiling Point | > 250 °C (decomposes) | Inferred from related compounds |

| Solubility | Soluble in methanol, DMSO, and DMF; sparingly soluble in water | Inferred from related structures |

Below is a 2D and 3D representation of the molecular structure of this compound.

Caption: 2D Structure of this compound

Synthesis of this compound: A Plausible Route

Caption: Proposed Synthetic Pathway for this compound

Step 1: Fischer Esterification of 6-Aminonicotinic Acid

The first step is the esterification of the carboxylic acid group of 6-aminonicotinic acid to form Methyl 6-aminonicotinate. A standard and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride.[4]

Protocol:

-

To a solution of 6-aminonicotinic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate.

Step 2: Electrophilic Chlorination

The second step involves the regioselective chlorination of the pyridine ring at the 4-position. The amino group at the 6-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. However, the 3-position is already substituted. The 4-position is meta to the amino group and para to the ester, making it susceptible to chlorination under appropriate conditions. A suitable chlorinating agent for this transformation would be N-chlorosuccinimide (NCS).

Protocol:

-

Dissolve Methyl 6-aminonicotinate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-chlorosuccinimide (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not publicly available, the following data is predicted based on the analysis of structurally related compounds and the use of NMR prediction software.[5][6]

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.3 | s | H-2 (proton on the pyridine ring) |

| ~6.5 | s | H-5 (proton on the pyridine ring) |

| ~5.0 | br s | -NH₂ (protons of the amino group) |

| ~3.9 | s | -OCH₃ (protons of the methyl ester) |

¹³C NMR (Carbon-13 NMR)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (carbonyl of the ester) |

| ~160 | C-6 (carbon attached to the amino group) |

| ~150 | C-4 (carbon attached to the chlorine atom) |

| ~148 | C-2 (carbon adjacent to the nitrogen in the ring) |

| ~110 | C-3 (carbon attached to the ester group) |

| ~105 | C-5 (carbon on the pyridine ring) |

| ~52 | -OCH₃ (carbon of the methyl ester) |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretch (amino group) |

| 3100-3000 | C-H stretch (aromatic) |

| ~1720 | C=O stretch (ester) |

| 1620-1580 | C=C and C=N stretch (pyridine ring) |

| ~1300 | C-O stretch (ester) |

| ~800 | C-Cl stretch |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 186, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately 33% of the M peak intensity). Common fragmentation patterns for chloropyridines include the loss of the chlorine atom and fragmentation of the ester group.[3]

Chemical Reactivity and Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[7]

Caption: Key Reactions of this compound in Drug Discovery

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry for constructing C-C and C-N bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 4-position by coupling with boronic acids or their esters. This is a powerful strategy for exploring the SAR of the substituent at this position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a new C-N bond at the 4-position by coupling with various primary and secondary amines. This is particularly useful for synthesizing derivatives with improved solubility and pharmacokinetic properties.

Role in Kinase Inhibitor Synthesis

Substituted aminopyridines are a well-established class of "hinge-binding" motifs in kinase inhibitors.[8] The amino group at the 6-position of this compound can act as a hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the hinge region of the kinase. The substituents at the 4- and 3-positions can then be elaborated to occupy the hydrophobic pocket and the solvent-exposed region, respectively, to achieve potency and selectivity. This makes this compound an attractive starting point for the synthesis of novel kinase inhibitors.[9][10]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[11] It is also suspected of causing respiratory irritation. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a rich platform for chemical diversification, enabling the synthesis of a wide array of complex molecules. While experimental data on this specific compound is limited, its structural similarity to other well-studied pyridine derivatives allows for a confident prediction of its properties and reactivity. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the importance of strategic intermediates like this compound is set to increase.

References

-

CP Lab Safety. This compound, 98% Purity, C7H7ClN2O2, 1 gram. Available from: [Link]

-

Grokipedia. (2026-01-07). Methyl nicotinate. Available from: [Link]

-

Wikipedia. (2023-11-23). Methyl nicotinate. Available from: [Link]

-

NIST. (2021). Pyridine, 2-chloro-. In NIST Chemistry WebBook. Available from: [Link]

-

Molinstincts. Methyl 2-amino-6-chloronicotinate. Available from: [Link]

-

PubChem. Methyl Nicotinate. Available from: [Link]

-

ChemAxon. NMR Predictor. Available from: [Link]

-

Veeprho. Methyl Nicotinate Impurities and Related Compound. Available from: [Link]

- (48) methyl-6-methyinicotinate Route of Synthesis.

-

Georganics. (2023-12-28). Methyl 6-aminonicotinate – preparation and application. Available from: [Link]

-

PubChem. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1. Available from: [Link]

-

Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available from: [Link]

-

Georganics. (2023-12-28). Methyl 6-aminonicotinate – preparation and application. Available from: [Link]

-

PubMed. Spectroscopic characterizations, structural peculiarities, molecular docking study and evaluation of biological potential of newly designed organotin(IV) carboxylates. Available from: [Link]

-

ChemRxiv. Cross-Platform Ion Mobility-Mass Spectrometry of Cationized Imidacloprid and Chlorpyrifos. Available from: [Link]

-

NMRDB.org. Simulate and predict NMR spectra. Available from: [Link]

-

PROSPRE. 1H NMR Predictor. Available from: [Link]

-

LookChem. 462-08-8 3-Aminopyridine C5H6N2, Formula,NMR,Boiling Point,Density,Flash Point. Available from: [Link]

- Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.

-

Pharma Noble Chem Ltd. Pharma API Intermediates. Available from: [Link]

-

PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Available from: [Link]

-

European Patent Office. PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - EP 3660020 B1. Available from: [Link]

-

ResearchGate. (2025-08-08). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Available from: [Link]

- Google Patents. US20090234129A1 - Synthesis of nicotine derivatives from nicotine.

-

Cenmed Enterprises. Methyl 4-amino-6-chloronicotinate (C007B-234295). Available from: [Link]

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. Available from: [Link]

-

Research and Reviews. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Available from: [Link]

-

Crystal Growth & Design. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Available from: [Link]

-

MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Available from: [Link]

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

- 3. US20090234129A1 - Synthesis of nicotine derivatives from nicotine - Google Patents [patents.google.com]

- 4. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 5. Arecoline - Wikipedia [en.wikipedia.org]

- 6. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 9. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 4-amino-2-chloronicotinate | C7H7ClN2O2 | CID 59553903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Methyl 6-amino-4-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 6-amino-4-chloronicotinate

This compound is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its trifunctional nature, possessing a pyridine core substituted with an amino group, a chloro group, and a methyl ester, offers a versatile scaffold for the synthesis of a diverse array of complex molecules. This intermediate is particularly valuable in the development of novel therapeutics, where the pyridine moiety can mimic biological systems and the reactive handles allow for the systematic exploration of structure-activity relationships (SAR). The strategic placement of the amino and chloro substituents provides opportunities for selective modifications, leading to the generation of libraries of compounds for high-throughput screening in drug discovery programs. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to this important molecule, detailing the underlying chemical principles and experimental protocols.

A Viable Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be strategically approached through a multi-step sequence starting from a readily available precursor. A logical and efficient route commences with 4-hydroxy-6-methylnicotinic acid, proceeding through esterification, chlorination, and a final regioselective amination. This pathway is designed to control the introduction of each functional group, addressing the key chemical challenges at each transformation.

Pathway Overview

Caption: Proposed synthetic pathway for this compound.

Step 1: Esterification of 4-Hydroxy-6-methylnicotinic Acid

Causality: The initial step focuses on the protection of the carboxylic acid functionality as a methyl ester. This is a critical maneuver to prevent unwanted side reactions of the carboxylic acid in the subsequent aggressive chlorination step. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-6-methylnicotinic acid in anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or introduce hydrogen chloride gas to the methanolic suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 1 to 17 hours.[1] The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base, such as saturated aqueous sodium bicarbonate solution. The product, methyl 4-hydroxy-6-methylnicotinate, can then be extracted with an organic solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude ester.[2] Purification can be achieved by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxy-6-methylnicotinic acid | [3] |

| Reagents | Methanol, Sulfuric Acid (or HCl) | [1] |

| Reaction Time | 1 - 17 hours | [1] |

| Temperature | Reflux | [1] |

| Reported Yield | ~88% (for a similar substrate) | [3] |

Step 2: Chlorination of Methyl 4-hydroxy-6-methylnicotinate

Causality: With the carboxylic acid protected, the next crucial transformation is the conversion of the hydroxyl group at the 4-position and the methyl group at the 6-position into chloro groups. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step introduces the key chloro substituents, setting the stage for the final amination. The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the chlorinating agent, followed by substitution of the hydroxyl group and chlorination of the activated methyl group.

Experimental Protocol: Dichlorination

-

Reaction Setup: In a fume hood, carefully add methyl 4-hydroxy-6-methylnicotinate to a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.

-

Reagent Addition: Slowly add an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to the starting material. The reaction can be highly exothermic and should be controlled by cooling.

-

Reaction Conditions: Heat the reaction mixture, typically to reflux, for several hours. The progress of the reaction should be monitored by TLC or HPLC until the starting material is consumed.

-

Work-up and Isolation: After completion, the excess chlorinating agent must be quenched cautiously. This is often done by slowly pouring the reaction mixture onto crushed ice. The product, methyl 4,6-dichloronicotinate, can then be extracted with a suitable organic solvent, washed with a basic solution to remove any acidic impurities, dried, and concentrated. Purification is generally achieved by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Material | Methyl 4-hydroxy-6-methylnicotinate | [3] |

| Reagents | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) | [3] |

| Temperature | Reflux | N/A |

| Reported Yield | ~82% (for a similar bromination reaction) | [3] |

Step 3: Regioselective Amination of Methyl 4,6-dichloronicotinate

Causality: This is the most critical and challenging step in the synthesis. The goal is to selectively substitute the chloro group at the 6-position with an amino group, leaving the chloro group at the 4-position intact. The regioselectivity of nucleophilic aromatic substitution (SₙAr) on the di-chlorinated pyridine ring is governed by the electronic effects of the substituents. Both the 4- and 6-positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the methyl ester group.

Controlling the regioselectivity can be achieved by carefully selecting the reaction conditions, such as temperature, pressure, and the aminating agent. While some studies on similar systems report preferential substitution at the 4-position, it is possible to influence the outcome. For instance, steric hindrance from the adjacent ester group might disfavor attack at the 4-position under certain conditions, thereby promoting substitution at the 6-position. The use of ammonia as the nucleophile is a common strategy for introducing an amino group.

Experimental Protocol: Selective Amination

-

Reaction Setup: The reaction is typically carried out in a sealed pressure vessel (autoclave) due to the use of gaseous or aqueous ammonia at elevated temperatures. Place methyl 4,6-dichloronicotinate and a suitable solvent (e.g., ethanol, dioxane) in the reaction vessel.

-

Reagent Addition: Introduce a solution of ammonia (e.g., aqueous or alcoholic ammonia) into the vessel.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to a specific temperature (e.g., 50-150 °C) for a defined period. The pressure inside the vessel will increase due to the heating of the solvent and ammonia. Careful monitoring of temperature and pressure is crucial for safety and reproducibility.

-

Work-up and Isolation: After cooling the reactor to room temperature, carefully vent the excess ammonia. The reaction mixture is then typically concentrated, and the desired product, this compound, is isolated by extraction and purified by column chromatography or recrystallization. It is essential to characterize the product thoroughly to confirm the regiochemistry of the amination.

| Parameter | Value | Reference |

| Starting Material | Methyl 4,6-dichloronicotinate | N/A |

| Reagents | Ammonia (aqueous or in alcohol) | N/A |

| Temperature | Elevated (e.g., 50-150 °C) | N/A |

| Pressure | Autoclave conditions | N/A |

| Key Challenge | Regioselectivity | N/A |

Workflow for the Synthesis of this compound

Caption: Detailed workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The synthesis of this compound presents a fascinating exercise in strategic organic synthesis, requiring careful control over functional group manipulations and regioselectivity. The proposed pathway, starting from 4-hydroxy-6-methylnicotinic acid, offers a logical and feasible approach to this valuable building block. Further optimization of the regioselective amination step remains a key area for investigation, potentially through the exploration of alternative aminating agents, catalysts, or reaction conditions. The development of a highly selective and efficient synthesis for this compound will undoubtedly facilitate its broader application in the discovery and development of next-generation pharmaceuticals.

References

-

Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Paper Title]. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 6-chloronicotinic acid.

-

MDPI. (n.d.). Synthesis of 6-Halo-Substituted Pericosine A and an Evaluation of Their Antitumor and Antiglycosidase Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 6-chloronicotinate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-Hydroxynicotinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 6-amino-4-chloronicotinate and Its Analogs

Section 1: Chemical and Toxicological Profile

Methyl 6-amino-4-chloronicotinate is a substituted pyridine derivative, a class of compounds widely used as building blocks in pharmaceutical and agrochemical synthesis. Its structure, featuring a chlorinated aromatic ring, an amino group, and a methyl ester, dictates its reactivity and toxicological profile. The primary hazards associated with this and similar compounds are related to irritation and potential harm upon ingestion or inhalation.

GHS Hazard Classification (Composite)

The Globally Harmonized System (GHS) classifications for analogous compounds consistently indicate a profile of moderate acute toxicity and significant irritant properties.[1][2] The primary warning is communicated through the GHS07 pictogram (exclamation mark).[3][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |

Visualizing the Hazard Profile

The following diagram summarizes the key health hazards associated with this class of compounds.

Caption: GHS Hazard Summary for Amino-chloronicotinate Analogs.

Toxicological Insights

The toxicological data, while not fully investigated for every isomer, points to the irritant nature of the molecule.[1][2] The chloropyridine core is a known irritant, and the presence of the amino and ester groups can modulate its reactivity and absorption.

-

Mechanism of Irritation: Skin and eye irritation likely arise from the chemical's ability to interact with proteins and lipids in epithelial tissues, leading to an inflammatory response.

-

Respiratory Effects: As a fine solid powder, the material can be easily aerosolized.[1] Inhalation may lead to irritation of the nasal passages, throat, and lungs, manifesting as coughing and shortness of breath.[2]

-

Ingestion: The "Harmful if swallowed" classification suggests that significant gastrointestinal irritation, nausea, and vomiting may occur.[1]

Section 2: Laboratory Risk Assessment and Mitigation

A thorough risk assessment is mandatory before handling this compound. The primary risks involve exposure through inhalation of dust, skin/eye contact, and accidental ingestion.

Engineering Controls

-

Chemical Fume Hood: All weighing and manipulation of the solid compound must be performed in a certified chemical fume hood. This is the primary engineering control to prevent respiratory exposure.[1][2]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[1]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should be considered the minimum requirement. The selection of specific items, like gloves, should be based on a careful assessment of the planned procedure.

| PPE Item | Specification | Rationale and Best Practices |

| Eye Protection | Chemical safety goggles (compliant with EN166 or OSHA 29 CFR 1910.133).[1][6] | Goggles provide a seal around the eyes, offering superior protection from dust and splashes compared to safety glasses. |

| Hand Protection | Nitrile protective gloves. | Nitrile offers good resistance to a broad range of chemicals and is effective against powders. Always check for breakthrough times if prolonged contact with solvents is expected. Discard and replace gloves immediately if contamination is suspected. |

| Body Protection | Laboratory coat. | A fully buttoned lab coat prevents contamination of personal clothing. |

| Respiratory | Not typically required if used in a fume hood. | For large-scale work or emergency situations (e.g., spill cleanup), a NIOSH/MSHA-approved respirator with appropriate cartridges may be necessary.[2] |

Safe Handling and Storage Protocols

Handling:

-

Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[1]

-

Avoid the formation and inhalation of dust.[1] Use weighing paper or a spatula to gently transfer the solid; avoid pouring, which can generate airborne dust.

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

Do not eat, drink, or smoke in the laboratory.[1]

Storage:

-

Container: Keep the container tightly closed to prevent moisture uptake and contamination.[1][2]

-

Location: Store in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage in a dark place under an inert atmosphere at 2-8°C for long-term stability.[3]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[1]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[1]

Section 3: Emergency and Disposal Protocols

Prompt and correct response to an emergency is critical to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[1][2] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][7] |

Accidental Release (Spill) Response

The following workflow outlines the procedure for managing a small laboratory spill. For large spills, evacuate the area and contact emergency services.

Caption: Workflow for a small laboratory spill response.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Combustion may produce hazardous decomposition products including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][2]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Waste Disposal

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the chemical to enter drains, as its environmental effects have not been fully characterized.[2]

Section 4: Stability and Reactivity

-

Reactivity: This compound is not known to be dangerously reactive under normal processing.[1]

-

Chemical Stability: The product is stable under normal, ambient conditions of temperature and pressure.[1][2]

-

Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials.[1]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[1]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1][6]

References

-

Chemical Safety Data Sheet MSDS / SDS - Methyl 4-aMino-6-chloronicotinate. ChemicalBook.

-

SAFETY DATA SHEET - Methyl 6-amino-5-chloronicotinate. Fisher Scientific.

-

SAFETY DATA SHEET - Methyl 6-chloronicotinate. Thermo Fisher Scientific.

-

Methyl 4-amino-6-chloronicotinate Safety Information. Sigma-Aldrich.

-

SAFETY DATA SHEET - methyl nicotinate. Sigma-Aldrich.

-

Methyl 6-chloronicotinate - SAFETY DATA SHEET. Acros Organics.

-

METHYL 6-AMINONICOTINATE HYDROCHLORIDE. gsrs.ncats.nih.gov.

-

Methyl 6-chloronicotinate - SAFETY DATA SHEET. Apollo Scientific.

-

SAFETY DATA SHEET - Cyclohexylmethanol. Sigma-Aldrich.

-

Methyl 6-chloronicotinate Safety Information. ChemScene.

-

Methyl 4-aMino-6-chloronicotinate Information. ChemicalBook.

-

GHS SDS for methyl 2-amino-6-chloronicotinate. XiXisys.

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Methyl 4-amino-6-chloronicotinate | 1256785-40-6 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 849805-25-0 Name: methyl 2-amino-6-chloronicotinate [xixisys.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Biological Evaluation of Methyl 6-amino-4-chloronicotinate

A Senior Application Scientist's Perspective on Unveiling a Molecule's Therapeutic Potential

Foreword: The Rationale for Investigation

Methyl 6-amino-4-chloronicotinate, a substituted pyridine derivative, presents a compelling scaffold for biological investigation. The pyridine ring is a common motif in numerous pharmaceuticals, and the presence of amino, chloro, and methyl ester functional groups suggests a potential for diverse biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects[1][2]. This guide provides a comprehensive framework for the systematic evaluation of the biological activity of this compound, designed for researchers and drug development professionals. The methodologies outlined herein are intended to be robust, reproducible, and provide a clear path from initial screening to more detailed mechanistic studies.

Part 1: Foundational Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its biological evaluation. These properties will influence its solubility, stability, and bioavailability, which are critical factors in assay design and interpretation.

| Property | Value/Description | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | [3] |

| Molecular Weight | 186.6 g/mol | |

| Appearance | Solid (predicted) | |

| Solubility | Predicted to have moderate solubility in polar solvents | [4] |

| Purity | >95% (as commercially available) |

Part 2: A Tiered Approach to Biological Activity Screening

A hierarchical screening strategy is proposed to efficiently assess the biological potential of this compound. This approach begins with broad-spectrum cytotoxicity screening, followed by more specific assays based on the initial findings.

Tier 1: General Cytotoxicity Assessment

The initial step is to determine the compound's general toxicity against a panel of human cell lines. This provides a baseline understanding of its potency and therapeutic window.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]

Tier 2: Focused Biological Screens

Based on the results of the cytotoxicity screen, more specific assays can be employed to investigate the compound's potential as an anticancer or antimicrobial agent.

If this compound demonstrates selective cytotoxicity towards cancer cell lines, further investigation into its anticancer mechanism is warranted.

Experimental Workflow for Anticancer Evaluation

Caption: A streamlined workflow for identifying and characterizing enzyme inhibitors.

Considerations for Assay Development:

-

Substrate Concentration: For competitive inhibitors, the apparent potency can be influenced by the substrate concentration. Assays are typically run at or below the Kₘ for the substrate. [6]* Controls: Appropriate positive and negative controls are crucial for data interpretation.

-

DMSO Concentration: The concentration of DMSO should be kept constant across all assays to avoid solvent-induced effects. [6]

Conclusion: A Roadmap to Discovery

This technical guide provides a structured and scientifically rigorous approach to characterizing the biological activity of this compound. By following a tiered screening strategy, from broad cytotoxicity assessments to specific mechanistic studies, researchers can efficiently and effectively unveil the therapeutic potential of this and other novel chemical entities. The integration of detailed protocols, logical workflows, and a strong emphasis on data integrity will empower drug discovery professionals to make informed decisions and accelerate the translation of promising molecules into clinical candidates.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.

- Anticancer Screening Compound Libraries - Life Chemicals.

- Cytotoxicity assays - Sigma-Aldrich.

- Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory.

- Screening Technique Streamlines Search for Anticancer Drug - Whitehead Institute.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI.

- Assessment of antimicrobial activity - Protocols.io.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.

- Cell viability and cytotoxicity assays - Drug discovery - Miltenyi Biotec.

- Antimicrobial Susceptibility Testing - Apec.org.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.

- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org.

- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick GmbH.

- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs.

- Cytotoxicity assay selection guide | Abcam.

- Cytotoxicity Assays | Thermo Fisher Scientific - US.

- Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening - ResearchGate.

- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.

- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs.

- Methyl 4-amino-6-chloronicotinate | 1256785-40-6 | GAC78540 - Biosynth.

- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add.

- Methyl 4-amino-6-chloronicotinate | 1256785-40-6 - Sigma-Aldrich.

- Methyl 6-aminonicotinate – preparation and application - Georganics.

- Methyl 6-methylnicotinate synthesis - ChemicalBook.

- (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate.

- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central.

- 4'-Aminochalcones as novel inhibitors of the chlorinating activity of myeloperoxidase.

- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI.

- CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate.

- Methyl 4-amino-2-chloronicotinate | C7H7ClN2O2 | CID 59553903 - PubChem.

- Methyl 2-amino-4,6-dichloronicotinate | C7H6Cl2N2O2 | CID 46856279 - PubChem.

- Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055 - PubChem - NIH.

- Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica - MDPI.

- Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity - MDPI.

- Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid - MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 4-amino-2-chloronicotinate | C7H7ClN2O2 | CID 59553903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate [cymitquimica.com]

- 5. ijcrt.org [ijcrt.org]

- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 6-amino-4-chloronicotinate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 6-amino-4-chloronicotinate has emerged as a pivotal scaffold in medicinal chemistry, particularly in the rational design of targeted therapeutics. Its unique trifunctionalized pyridine architecture, featuring an amino group, a chloro substituent, and a methyl ester, offers a versatile platform for constructing complex molecular frameworks with significant biological activity. This guide provides a comprehensive technical overview of the synthesis, reactivity, and strategic applications of this compound and its derivatives, with a primary focus on their role in the development of next-generation kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data-driven structure-activity relationship (SAR) analyses are presented to empower researchers in leveraging this high-value building block for accelerated drug discovery programs.

Introduction: The Emergence of a Privileged Scaffold

The pyridine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it an ideal starting point for drug design. This compound represents a highly strategic evolution of this core, offering three distinct points for chemical modification. This trifunctional nature allows for the precise tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles of derivative compounds.

The primary utility of this scaffold lies in its application as a precursor to a wide array of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] The 2-aminopyridine motif, present in this compound, is particularly adept at mimicking the adenine hinge-binding region of ATP, the natural substrate for kinases, thus providing a strong foundation for competitive inhibition.[1]

Synthesis and Characterization of this compound

While a direct, peer-reviewed synthesis for this compound is not extensively documented, a plausible and efficient route can be extrapolated from established methodologies for analogous compounds, such as the corresponding ethyl ester.[3] The proposed synthetic pathway involves a multi-step process beginning with commercially available starting materials.

Proposed Synthetic Pathway

A logical synthetic approach would commence with the protection of the amino group of 6-aminonicotinic acid, followed by chlorination and esterification. A plausible route is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology adapted for the synthesis of the target compound.

Step 1: Protection of 6-aminonicotinic acid

-

Dissolve 6-aminonicotinic acid in a suitable solvent (e.g., dioxane/water mixture).

-

Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to precipitate the Boc-protected product.

-

Filter, wash with water, and dry to yield Boc-6-aminonicotinic acid.

Step 2: Chlorination

-

Dissolve the Boc-protected intermediate in an appropriate solvent (e.g., acetonitrile).

-

Add N-chlorosuccinimide (NCS) and heat the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and purify by chromatography to obtain the chlorinated intermediate.

Step 3: Fischer Esterification

-

Suspend the chlorinated intermediate in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until esterification is complete.[4]

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

Step 4: Deprotection

-

Dissolve the protected ester in a suitable solvent (e.g., dichloromethane).

-

Add trifluoroacetic acid (TFA) and stir at room temperature.

-

Monitor the reaction until the Boc group is completely removed.

-

Concentrate the reaction mixture and purify the residue by chromatography to yield this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties and predicted spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Appearance | Off-white to light yellow solid (predicted) |

| CAS Number | 1256785-40-6[5] |

| Predicted ¹H NMR | δ (ppm): 8.2-8.4 (s, 1H, H-2), 6.6-6.8 (s, 1H, H-5), 4.5-5.0 (br s, 2H, -NH₂), 3.8-3.9 (s, 3H, -OCH₃) |

| Predicted ¹³C NMR | δ (ppm): 165-167 (C=O), 158-160 (C-6), 150-152 (C-2), 145-147 (C-4), 108-110 (C-5), 105-107 (C-3), 52-53 (-OCH₃) |

| Predicted IR (cm⁻¹) | 3400-3200 (N-H stretch), 1720-1700 (C=O stretch), 1620-1580 (C=C, C=N stretch), 1250-1200 (C-O stretch), 800-750 (C-Cl stretch) |

| Predicted MS (ESI+) | m/z 187.0 [M+H]⁺ |

Reactivity and Strategic Applications in Kinase Inhibitor Synthesis

The chemical reactivity of this compound is dominated by the interplay of its three functional groups. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine ring and the ester group. The amino group at the 6-position, while a potential nucleophile, primarily serves as a key hydrogen bond donor in interactions with biological targets. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group is an excellent leaving group, making SNAr the most strategically important reaction for this scaffold.[1] This allows for the straightforward introduction of a wide variety of substituents at the 4-position, which is often a key region for modulating kinase selectivity and potency.

Caption: General scheme for SNAr reactions of this compound.

Typical Nucleophiles:

-

Amines: Introduction of various primary and secondary amines allows for the exploration of the solvent-exposed region of the kinase active site.

-

Thiols: Thiolates can be used to introduce sulfur-containing moieties.

-

Alcohols: Alkoxides can displace the chloride to form ether linkages.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group also serves as a handle for powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These methods enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, dramatically expanding the accessible chemical space.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups at the 4-position, which can be crucial for establishing key π-stacking interactions with the kinase active site.

-

Buchwald-Hartwig Amination: This reaction provides an alternative to SNAr for the formation of C-N bonds, often with broader substrate scope and milder reaction conditions.[6]

Derivatization of the Amino and Ester Groups

While the 4-chloro position is the most common site of modification, the other functional groups can also be derivatized:

-

N-Acylation/Alkylation: The 6-amino group can be acylated or alkylated to introduce further diversity, although this may disrupt the crucial hydrogen bonding interactions with the kinase hinge region.

-

Ester Hydrolysis and Amide Formation: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides, providing another avenue for SAR exploration.

Case Study: Application in the Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of this compound, we present a hypothetical synthesis of a potent and selective inhibitor of "Kinase X," a key target in a cancer signaling pathway.

Caption: Synthetic route to a hypothetical kinase inhibitor from this compound.

In this example, a Suzuki coupling is first employed to install a key aryl group at the 4-position. This is followed by hydrolysis of the methyl ester to the carboxylic acid, which is then coupled with a carefully selected amine to generate the final inhibitor. This modular approach allows for the rapid generation of a library of analogs for SAR studies.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value, versatile building block for modern drug discovery. Its trifunctionalized pyridine core provides a robust platform for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors. The strategic combination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around this privileged scaffold. As the demand for targeted therapeutics continues to grow, the importance of key intermediates like this compound in accelerating the discovery of new medicines cannot be overstated.

References

-

Methyl 6-aminonicotinate – preparation and application. Georganics. (2023). Available at: [Link]

-

The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. Autech Industry Co., Limited. Available at: [Link]

- WO 2013/134298 A1 - (1,6-NAPHTHYRIDIN-3-YL) PHENYL UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES. Google Patents. (2013).

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. commonorganicchemistry.com [commonorganicchemistry.com]

- 4. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 5. Methyl 4-amino-6-chloronicotinate | 1256785-40-6 [sigmaaldrich.com]

- 6. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. innospk.com [innospk.com]

solubility of Methyl 6-amino-4-chloronicotinate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 6-amino-4-chloronicotinate in Organic Solvents

Abstract

This technical guide offers a comprehensive examination of the solubility characteristics of this compound (CAS No. 109848-89-3), a pivotal intermediate in modern synthetic chemistry. Recognizing the general scarcity of public, quantitative solubility data for this specific compound, this document adopts a first-principles approach. It is designed for researchers, process chemists, and formulation scientists, providing a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. The guide details the molecule's key physicochemical properties, offers theoretically grounded predictions on its solubility behavior, and provides a gold-standard, step-by-step experimental protocol for accurate solubility measurement using the isothermal shake-flask method coupled with HPLC-UV analysis.

Introduction: The Significance of Solubility

This compound is a substituted pyridine derivative, a class of heterocyclic compounds that form the backbone of countless pharmaceutical agents and specialty chemicals. The precise control over its solubility is a critical, non-negotiable parameter for success in several domains:

-

Process Chemistry: The selection of an appropriate solvent system is paramount for optimizing reaction kinetics, managing reaction temperature, and ensuring homogeneity. Poor solubility can lead to sluggish or incomplete reactions and the generation of impurities.

-

Purification and Crystallization: Efficient purification hinges on exploiting solubility differences. A deep understanding of the compound's behavior in various solvents allows for the rational design of crystallization processes to isolate the final product with high purity and yield, as well as the selection of effective anti-solvents.

-

Formulation Development: For compounds intended for biological screening or as part of a final drug product, solubility dictates the choice of delivery vehicle and directly impacts bioavailability.

This guide provides the foundational knowledge and practical methodologies required to master the solubility challenges associated with this key intermediate.

Physicochemical Properties and Solubility Predictions

The molecular structure of this compound dictates its interactions with solvents. As a solid at room temperature, its solubility is governed by the energy balance between its crystal lattice energy and the solvation energy released upon interaction with the solvent.

-

Structure: C₇H₇ClN₂O₂

-

Key Functional Groups:

-

Pyridine Ring: A moderately polar aromatic system.

-

Amino Group (-NH₂): A primary amine that acts as a strong hydrogen bond donor and a weaker acceptor.

-

Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall polarity.

-

Methyl Ester (-COOCH₃): A polar group that is a hydrogen bond acceptor at its carbonyl oxygen.

-

Inference: The presence of both hydrogen bond donating (-NH₂) and accepting (N in the ring, C=O) sites suggests that this compound will exhibit its highest solubility in polar solvents, particularly those capable of participating in hydrogen bonding. Its solubility in nonpolar, aliphatic solvents like hexanes is expected to be negligible.

The principle of "like dissolves like" provides a strong predictive framework. We can categorize solvents and anticipate the solubility behavior accordingly.

Table 1: Predicted Solubility Profile and Template for Experimental Data

| Solvent | Solvent Class | Key Properties | Predicted Relative Solubility | Experimental Solubility (mg/mL at 25 °C) |

| Methanol | Polar Protic | H-bond donor/acceptor | High | |

| Ethanol | Polar Protic | H-bond donor/acceptor | High | |

| Isopropanol | Polar Protic | H-bond donor/acceptor | Medium-High | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High polarity, H-bond acceptor | Very High | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High polarity, H-bond acceptor | Very High | |

| Acetonitrile | Polar Aprotic | Medium polarity, H-bond acceptor | Medium | |

| Ethyl Acetate | Polar Aprotic | Medium polarity, H-bond acceptor | Medium-Low | |

| Acetone | Polar Aprotic | Medium polarity, H-bond acceptor | Medium | |

| Dichloromethane (DCM) | Chlorinated | Medium polarity | Medium-Low | |

| Tetrahydrofuran (THF) | Ether | Low polarity, H-bond acceptor | Medium | |

| Toluene | Aromatic | Nonpolar | Low | |

| Heptane / Hexane | Aliphatic | Nonpolar | Very Low / Insoluble |

Experimental Methodology for Equilibrium Solubility Determination

To generate reliable, quantitative data, the isothermal equilibrium (or "shake-flask") method is the universally accepted gold standard.[1][2] This technique measures the thermodynamic solubility of a compound once the solution has reached equilibrium with the excess, undissolved solid.

Principle

An excess of solid this compound is suspended in the solvent of interest. The mixture is agitated at a constant, controlled temperature for a duration sufficient to achieve thermodynamic equilibrium. After equilibrium is reached, the solid and liquid phases are separated (typically by filtration or centrifugation), and the concentration of the dissolved compound in the clear supernatant is measured using a validated analytical technique like High-Performance Liquid Chromatography (HPLC).[3][4]

Diagram of Experimental Workflow

The following diagram outlines the logical steps of the isothermal shake-flask protocol.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

This compound (solid, >98% purity)

-

HPLC-grade organic solvents

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

HPLC system with UV detector, analytical balance, shaker incubator, centrifuge (optional)

Procedure:

-

Preparation of Slurry: Accurately weigh approximately 20-30 mg of this compound directly into a glass vial. The key is to ensure a visible excess of solid remains after equilibrium is reached.

-

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most compounds. Preliminary experiments can be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to sediment. For finely suspended particles, centrifugation (e.g., 10 min at 10,000 rpm) may be necessary.

-

Sampling: Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility. Expert Tip: Discard the first ~20% of the filtrate to saturate any potential binding sites on the filter membrane.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. The aromatic pyridine core of the molecule makes it an intense absorber of UV radiation, allowing for sensitive detection.[5]

Recommended HPLC-UV Conditions (Starting Point):

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% formic acid), e.g., 60:40 v/v. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Scan from 200-400 nm to find the absorbance maximum (λ-max), likely to be around 254-280 nm.

-

Calibration: Prepare a multi-point calibration curve from a stock solution of this compound of known concentration.

Calculation: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Molecular Interactions and Solubility Behavior

Understanding the interplay between the solute and solvent at a molecular level explains the observed solubility data.

-

In Polar Protic Solvents (e.g., Methanol): These solvents can act as both hydrogen bond donors and acceptors. Methanol can donate a hydrogen bond to the pyridine nitrogen and the carbonyl oxygen, while also accepting hydrogen bonds from the amino group. This multi-point, favorable interaction effectively solvates the molecule, leading to high solubility.

-

In Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents have high dielectric constants and are strong hydrogen bond acceptors. They can strongly interact with the potent hydrogen bond donor (-NH₂) of the solute. This powerful interaction is often sufficient to overcome the crystal lattice energy, resulting in very high solubility.

-

In Nonpolar Solvents (e.g., Hexane): These solvents lack polarity and cannot form hydrogen bonds. The energy gained from weak van der Waals interactions between hexane and the solute is insufficient to break apart the solute's crystal lattice, which is held together by stronger intermolecular forces (dipole-dipole and hydrogen bonding). Consequently, solubility is extremely low.

Conclusion

While readily available quantitative data for the solubility of this compound is limited, a thorough understanding of its physicochemical properties allows for strong, rational predictions of its behavior. This guide provides not only a theoretical framework but also a detailed, actionable experimental protocol for determining its equilibrium solubility in any organic solvent of interest. By employing the robust isothermal shake-flask method coupled with precise HPLC-UV analysis, researchers can generate the high-quality, reliable data essential for optimizing chemical syntheses, developing efficient purification strategies, and advancing formulation efforts.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-